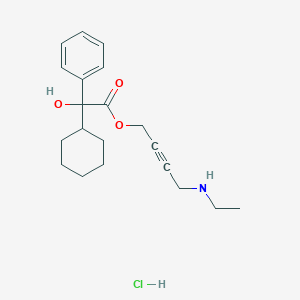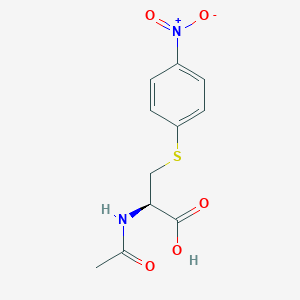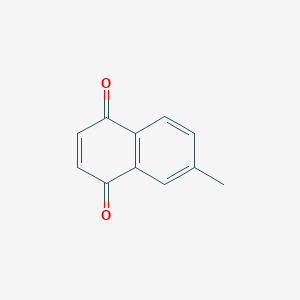
6-Methyl-1,4-naphthoquinone
Overview
Description
6-Methyl-1,4-naphthoquinone is a type of naphthoquinone, a class of compounds characterized by a saturated (C6) ring that contains two oxygen atoms bonded to carbonyls . It’s a synthetic analogue of 1,4-naphthoquinone with a methyl group in the 2-position .
Synthesis Analysis
The synthesis of 1,4-naphthoquinone derivatives, including 6-Methyl-1,4-naphthoquinone, involves several biochemically distinct pathways . The synthesis process is often complex and requires specific conditions for successful production .Molecular Structure Analysis
The molecular structure of 6-Methyl-1,4-naphthoquinone is similar to other naphthoquinones, characterized by a saturated (C6) ring that contains two oxygen atoms bonded to carbonyls .Chemical Reactions Analysis
Naphthoquinones, including 6-Methyl-1,4-naphthoquinone, are known to participate in various chemical reactions. They can act as strong dienophiles in Diels-Alder reactions . They also have the potential to bind to thiol, amine, and hydroxyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Methyl-1,4-naphthoquinone are similar to other naphthoquinones. They are highly reactive in biological systems and display better dyeability, stability, brightness, and fastness compared to other alternative natural dyes .Scientific Research Applications
Oxidative Stress and Redox Signaling
6-Methyl-1,4-naphthoquinone can cause oxidative stress in exposed cells and affect redox signaling . This property makes it an interesting lead for the development of novel compounds of potential use in various therapeutic settings .
Modulation of Gene Expression
Naphthoquinones, including 6-Methyl-1,4-naphthoquinone, can induce Nrf2-dependent modulation of gene expression . This could potentially have beneficial outcomes in certain therapeutic contexts .
Modulation of Receptor Tyrosine Kinases
6-Methyl-1,4-naphthoquinone can modulate receptor tyrosine kinases, such as the epidermal growth factor receptor . This results in altered gap junctional intercellular communication .
Cardioprotective and Anti-ischemic Properties
New 1,4-naphthoquinones, including 6-Methyl-1,4-naphthoquinone, have been found to have cardioprotective and anti-ischemic properties . These compounds could potentially be used in the treatment of heart diseases .
Hepatoprotective Properties
6-Methyl-1,4-naphthoquinone has been found to have hepatoprotective properties . This means it could potentially be used to protect the liver from damage .
Neuroprotective Properties
6-Methyl-1,4-naphthoquinone has been found to have neuroprotective properties . This suggests that it could potentially be used in the treatment of neurodegenerative diseases .
Anti-inflammatory, Antimicrobial, and Antitumor Activities
6-Methyl-1,4-naphthoquinone has been found to have anti-inflammatory, antimicrobial, and antitumor activities . This makes it a potential candidate for the development of new drugs in these areas .
Use as a Prothrombogenic Compound
2-Methyl-1,4-naphthoquinone, a synthetic analogue of 6-Methyl-1,4-naphthoquinone, is a prothrombogenic compound and is used as a model quinone in cell culture investigations . It can be used as an oxidative injury inducing agent .
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-methylnaphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2/c1-7-2-3-8-9(6-7)11(13)5-4-10(8)12/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKFWRVRCVCMJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344717 | |
| Record name | 6-Methyl-1,4-naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-1,4-naphthoquinone | |
CAS RN |
605-93-6 | |
| Record name | 6-Methyl-1,4-naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







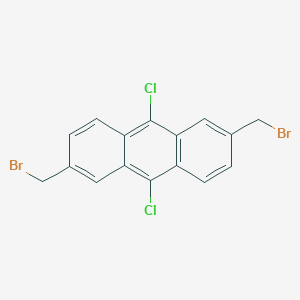

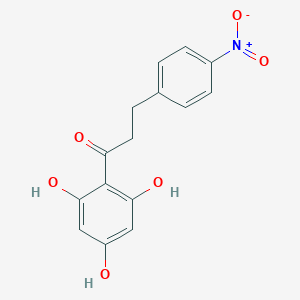
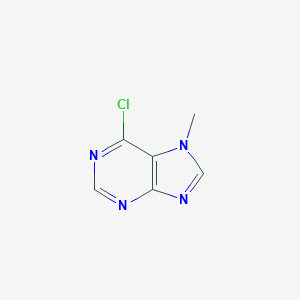
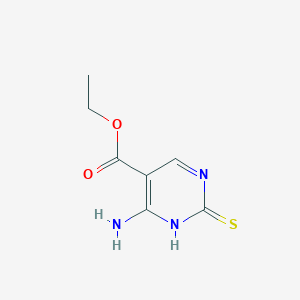
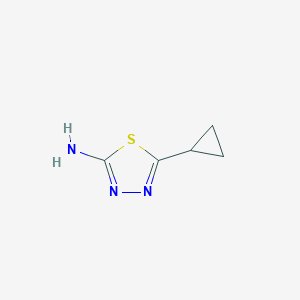
![6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-Purine](/img/structure/B15388.png)
